molecular formula C8H16ClNO B2909889 1-Tert-butylpyrrolidin-3-one hydrochloride CAS No. 1783990-17-9

1-Tert-butylpyrrolidin-3-one hydrochloride

Cat. No.: B2909889
CAS No.: 1783990-17-9
M. Wt: 177.67
InChI Key: JHPRLETZEFRPAD-UHFFFAOYSA-N
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Description

1-Tert-butylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Tert-butylpyrrolidin-3-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Tert-butylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Tert-butylpyrrolidin-3-one hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Tert-butylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-tert-butylpyrrolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(2,3)9-5-4-7(10)6-9;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRLETZEFRPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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